
p-Nitrophenyl ethyl heptylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Nitrophenyl ethyl heptylphosphonate: is an organophosphorus compound characterized by the presence of a nitrophenyl group, an ethyl group, and a heptylphosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl ethyl heptylphosphonate typically involves the reaction of p-nitrophenol with ethyl heptylphosphonate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-Nitrophenyl ethyl heptylphosphonate can undergo oxidation reactions, leading to the formation of corresponding phosphonic acids.
Reduction: The nitro group in the compound can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of phosphonic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-Nitrophenyl ethyl heptylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor. It is used in biochemical assays to study enzyme kinetics and mechanisms.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting specific enzymes.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various organophosphorus compounds. It is also used in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of p-Nitrophenyl ethyl heptylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the active site. This inhibition can lead to a decrease in enzyme activity and subsequent biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl p-nitrophenyl thionobenzene phosphonate: Similar in structure but contains a thio group instead of an oxygen atom.
Bis(p-nitrophenyl)phosphate: Contains two p-nitrophenyl groups and is used in similar applications.
p-Nitrophenyl methylphosphonate: Contains a methyl group instead of an ethyl group.
Uniqueness: p-Nitrophenyl ethyl heptylphosphonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3015-77-8 |
|---|---|
Molekularformel |
C15H24NO5P |
Molekulargewicht |
329.33 g/mol |
IUPAC-Name |
1-[ethoxy(heptyl)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C15H24NO5P/c1-3-5-6-7-8-13-22(19,20-4-2)21-15-11-9-14(10-12-15)16(17)18/h9-12H,3-8,13H2,1-2H3 |
InChI-Schlüssel |
HDCSKOHTFSPXEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


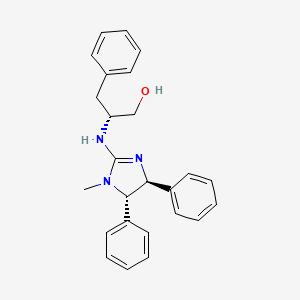
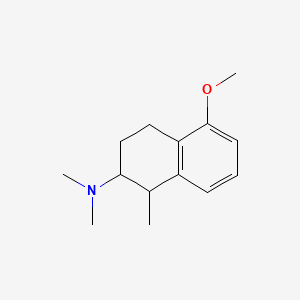
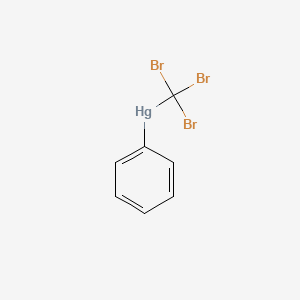
![[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-carbamothioyloxan-2-yl]methyl benzoate](/img/structure/B13817577.png)
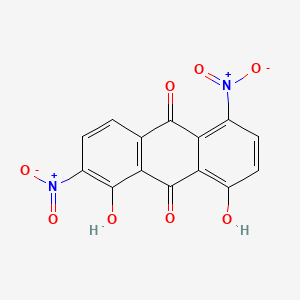
![1-(3,9-Diazabicyclo[3.3.1]nonan-3-yl)propan-1-one](/img/structure/B13817587.png)
![Thiepino[4,5-d][1,2]oxazole](/img/structure/B13817593.png)
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(4-sulfobutyl)benzimi](/img/structure/B13817599.png)
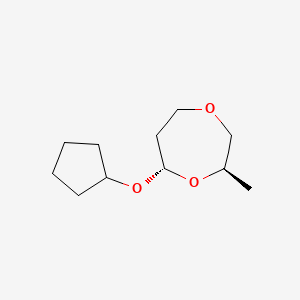
![1-[4-methoxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa n-2-yl]oxy-phenyl]ethanone](/img/structure/B13817621.png)
![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

